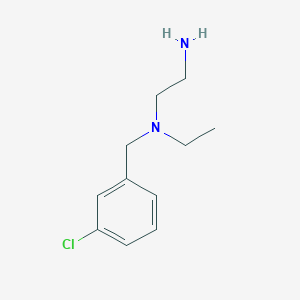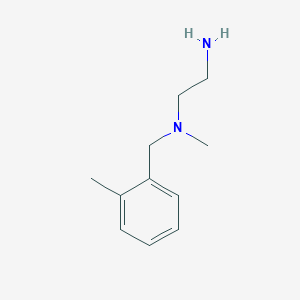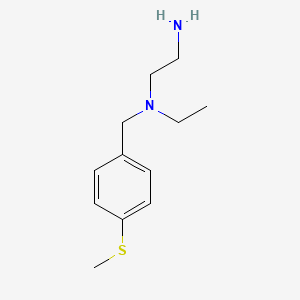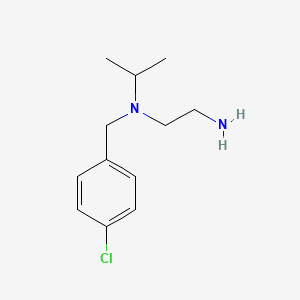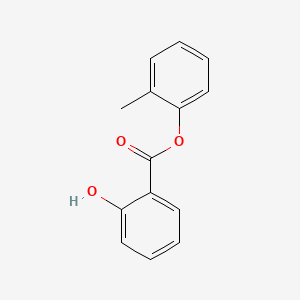
1-(1,4-Diazepan-1-yl)-2-methylpropan-1-one
Overview
Description
“1-(1,4-Diazepan-1-yl)-2-methylpropan-1-one” is a chemical compound that belongs to the class of organic compounds known as diazepanes . Diazepanes are compounds containing a diazepane moiety, which is a seven-membered heterocycle with two nitrogen atoms (at positions 1 and 4) and five carbon atoms .
Synthesis Analysis
The synthesis of diazepanes can be achieved through an enzymatic intramolecular asymmetric reductive amination . Several enantiocomplementary Imine Reductases (IREDs) were identified for the synthesis of chiral 1,4-diazepanes . The catalytic efficiency of ®-selective IRED from Leishmania major (IR1) and (S)-selective IRED from Micromonospora echinaurantiaca (IR25) were used in the synthesis . To further improve the catalytic efficiency of IR1, its double mutant Y194F/D232H was identified by saturation mutagenesis and iterative combinatorial mutagenesis .
Molecular Structure Analysis
The molecular structure of “1-(1,4-Diazepan-1-yl)-2-methylpropan-1-one” includes a total of 27 bonds. There are 11 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, 1 seven-membered ring, 1 ketone (aliphatic), 1 secondary amine (aliphatic), and 1 tertiary amine (aliphatic) .
Scientific Research Applications
A Practical Synthesis of Key Intermediates
The compound 1-(1,4-Diazepan-1-yl)-2-methylpropan-1-one is relevant in the practical synthesis of intermediates like (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, crucial for producing Rho–kinase inhibitor K-115. The synthesis process involves intramolecular Fukuyama–Mitsunobu cyclization, indicating its utility in creating chiral 1,4-diazepane structures for multikilogram production of pharmaceuticals (Gomi et al., 2012).
Structural Diversity in Synthesis
The molecule also finds application in the synthesis of various benzo[d]isoxazole and substituted-1-one analogues. These synthesized compounds display biological activities and are characterized by various analytical techniques, hinting at the structural diversity and complexity that 1-(1,4-Diazepan-1-yl)-2-methylpropan-1-one can contribute to in chemical synthesis (Naidu et al., 2016).
Biological Activity and Pharmacological Potential
Biological Activity Spectrum
Compounds with structural similarities to 1-(1,4-Diazepan-1-yl)-2-methylpropan-1-one, like benzo[b][1,5]diazepine derivatives, possess a broad spectrum of biological activities. This suggests potential pharmacological applications for the molecule in areas such as sedation or anxiety management, given the known activity of structurally related compounds (Shaabani et al., 2009).
Antimicrobial and Anticancer Properties
Derivatives of 1,4-diazepane, structurally related to 1-(1,4-Diazepan-1-yl)-2-methylpropan-1-one, exhibit significant antimicrobial and anticancer activities. Their synthesis, structural characterization, and bioactivity assays highlight their potential in therapeutic applications and drug design (Verma et al., 2015).
Enzyme Inhibition and Drug Potential
The molecule's structural analogs show promising results in enzyme inhibition, particularly cathepsin B, an enzyme associated with cancer-related events. This positions compounds with the 1-(1,4-Diazepan-1-yl)-2-methylpropan-1-one structure as potential candidates for drug development aimed at combating cancer and related diseases (Spencer et al., 2009).
properties
IUPAC Name |
1-(1,4-diazepan-1-yl)-2-methylpropan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-8(2)9(12)11-6-3-4-10-5-7-11/h8,10H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHQHWBADDPLOQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCNCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40588236 | |
| Record name | 1-(1,4-Diazepan-1-yl)-2-methylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40588236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,4-Diazepan-1-yl)-2-methylpropan-1-one | |
CAS RN |
61903-15-9 | |
| Record name | 1-(Hexahydro-1H-1,4-diazepin-1-yl)-2-methyl-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61903-15-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1,4-Diazepan-1-yl)-2-methylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40588236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



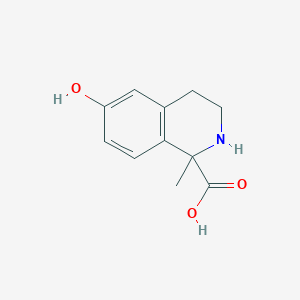

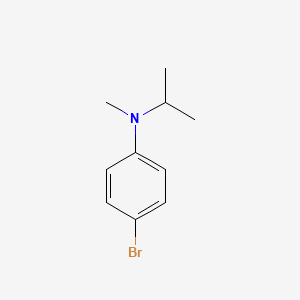
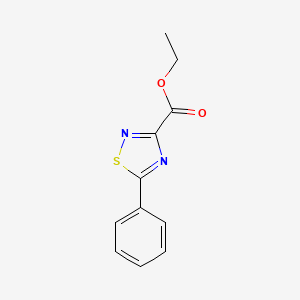
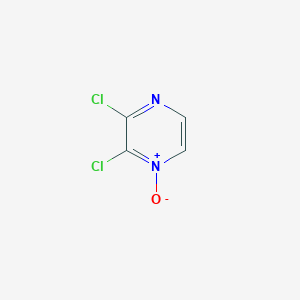

![1-methyl-2-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-benzimidazole](/img/structure/B3054716.png)
